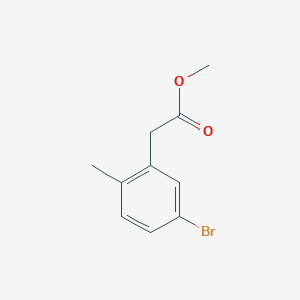

Methyl 2-(5-bromo-2-methylphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEYWFMQNOBQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(5-bromo-2-methylphenyl)acetate

[1]

Executive Summary

This compound (CAS 845893-59-6 ) is a specialized aromatic intermediate characterized by a phenylacetic ester core substituted with a methyl group at the ortho position and a bromine atom at the meta position (relative to the acetate chain). Its bifunctional nature—possessing an electrophilic ester moiety and a nucleophilic-susceptible aryl bromide—makes it a linchpin in the synthesis of complex heterocycles, particularly substituted indoles , oxindoles , and naphthalene derivatives used in pharmaceutical development.

This compound serves as a strategic scaffold for Suzuki-Miyaura cross-coupling reactions and is structurally related to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and CRTH2 antagonists.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Specification |

| CAS Registry Number | 845893-59-6 |

| IUPAC Name | This compound |

| Synonyms | Methyl (5-bromo-2-methylphenyl)acetate; 5-Bromo-2-methylbenzeneacetic acid methyl ester |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| SMILES | COC(=O)CC1=C(C)C=CC(Br)=C1 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~295°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathways & Methodology

The synthesis of this compound requires precise regiocontrol to ensure the bromine and methyl substituents are correctly positioned relative to the acetate chain. Two primary industrial routes are detailed below.

Route A: The Cyanide Homologation (Industrial Standard)

This route is preferred for scalability. It utilizes 4-bromo-o-xylene as a starting material, leveraging the steric difference between the two methyl groups during radical bromination.

-

Regioselective Radical Bromination:

-

Precursor: 4-bromo-1,2-dimethylbenzene.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or PhCF₃ (solvent).

-

Mechanism:[1][2][3][4][5] Wohl-Ziegler reaction. The methyl group meta to the bromine (C1) is sterically more accessible and electronically favored compared to the methyl para to the bromine, yielding 5-bromo-2-methylbenzyl bromide .

-

-

Kolbe Nitrile Synthesis:

-

Reaction: Nucleophilic substitution with NaCN or KCN in DMF/Water.

-

Product: 2-(5-bromo-2-methylphenyl)acetonitrile.[4]

-

-

Pinner Reaction (Methanolysis):

-

Protocol: Treatment of the nitrile with dry HCl in Methanol.

-

Outcome: Direct conversion of the nitrile to the methyl ester, bypassing the carboxylic acid isolation step.

-

Route B: Arndt-Eistert Homologation (High Precision)

Used when starting from the commercially available 5-bromo-2-methylbenzoic acid .

-

Acid Chloride Formation: SOCl₂ or Oxalyl Chloride.

-

Diazoketone Formation: Reaction with Diazomethane (CH₂N₂).

-

Wolff Rearrangement: Silver(I)-catalyzed decomposition in Methanol. This inserts a methylene group (-CH₂-) and traps the ketene intermediate with methanol to form the ester.

Visualization: Synthetic Workflow

Caption: Figure 1. Industrial synthesis via radical bromination and nitrile homologation.

Applications in Drug Discovery

This compound is a "divergent intermediate," meaning its two functional handles allow it to serve as a precursor for vastly different pharmacological classes.

Precursor to SGLT2 Inhibitor Scaffolds

While SGLT2 inhibitors (e.g., Canagliflozin ) typically utilize a diphenylmethane core, the 5-bromo-2-methylphenyl motif is a recurring pharmacophore.

-

Mechanism: The aryl bromide moiety allows for lithiation or Grignard formation, enabling coupling to gluconolactone derivatives or thiophene intermediates.

-

Utility: The acetate group can be reduced to an ethyl handle or cyclized to form fused ring systems found in next-generation SGLT2 analogs.

Synthesis of CRTH2 Antagonists (Indole/Oxindole Derivatives)

The compound is a vital precursor for Ramatroban analogs and other CRTH2 antagonists used in asthma and allergic rhinitis.

-

Oxindole Formation: Nitration of the aromatic ring (ortho to the acetate) followed by reductive cyclization yields 5-bromo-7-methyl-oxindole, a privileged scaffold in kinase inhibitors.

Visualization: Divergent Reactivity

Caption: Figure 2. Chemoselective functionalization pathways for the core scaffold.

Experimental Protocol: Suzuki Coupling Validation

To validate the integrity of the aryl bromide moiety.

-

Reagents: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reactants in a sealed tube.

-

Heat to 90°C for 4 hours.

-

Monitor via TLC (Hexane/EtOAc 8:1).

-

-

Expectation: Complete consumption of the starting bromide and formation of Methyl 2-(4-methyl-[1,1'-biphenyl]-3-yl)acetate .

-

Note: The steric bulk of the ortho-methyl group may require higher catalyst loading or phosphine ligands like SPhos for difficult couplings.

Safety & Handling (GHS Standards)

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Always manipulate in a fume hood to avoid inhalation of vapors.

-

Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Avoid contact with strong oxidizers (e.g., KMnO₄) which may oxidize the benzylic position.

References

-

Sigma-Aldrich. this compound Product Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10657986: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (Analog Reference). Retrieved from

-

Google Patents. Process for preparing methyl 2-(halomethyl)phenylacetate. US Patent 6048998A. Retrieved from

-

ChemicalBook. this compound Properties and Synthesis. Retrieved from

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives. Retrieved from

Sources

- 1. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 2. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

"Methyl 2-(5-bromo-2-methylphenyl)acetate" molecular weight

An In-depth Technical Guide to the Molecular Weight Determination of Methyl 2-(5-bromo-2-methylphenyl)acetate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a key intermediate in organic synthesis. We will move beyond a simple statement of the value to explore the theoretical underpinnings and practical methodologies for its precise determination. The cornerstone of modern molecular weight analysis for a small molecule of this nature is High-Resolution Mass Spectrometry (HRMS), which offers unparalleled accuracy and structural confirmation. This document details the fundamental principles, presents a field-proven experimental protocol for HRMS analysis, and contextualizes the data within the broader landscape of analytical techniques. The calculated average molecular weight is 243.10 g/mol , while its monoisotopic mass is 241.99425 Da, a critical distinction for mass spectrometric analysis.[1][2]

Introduction to this compound

This compound is a substituted phenylacetate ester. Such compounds are valuable building blocks in medicinal chemistry and materials science, often serving as precursors for more complex molecular architectures. Accurate characterization of its fundamental physicochemical properties, beginning with molecular weight, is a non-negotiable prerequisite for its use in any research or development pipeline. The identity and purity of such a starting material directly impact the yield, purity, and viability of subsequent synthetic steps and the final product.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | methyl (5-bromo-2-methylphenyl)acetate | [2][3] |

| CAS Number | 845893-59-6 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3][4] |

| Average Molecular Weight | 243.10 g/mol | [2] |

| Monoisotopic Mass | 241.99425 Da | [1] |

| Physical Form | Liquid | [3] |

The Theoretical Framework of Molecular Weight

For any given molecule, "molecular weight" can be defined in several ways, and the choice of definition is dictated by the analytical technique employed.

-

Average Molecular Weight (or Molar Mass): This is the sum of the average atomic masses of the constituent atoms, weighted by their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This is the value used for stoichiometric calculations in bulk chemical reactions.

-

Nominal Mass: This is the sum of the integer masses of the most abundant isotope of each constituent atom.

-

Monoisotopic Mass (or Exact Mass): This is the sum of the masses of the most abundant isotope for each constituent atom, calculated using their precise, non-integer masses.[5] This value is paramount in mass spectrometry, where the technique is sensitive enough to resolve individual isotopic contributions.[5] For this compound (C₁₀H₁₁BrO₂), the presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), makes the distinction between average and monoisotopic mass particularly important.

Premier Analytical Technique: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small organic compounds.[6][7] It provides a direct measurement of the mass-to-charge ratio (m/z) of ions, from which the molecular weight can be precisely calculated.[8] The power of MS lies in its ability to deliver exact mass measurements, often to within a few parts per million (ppm), which can be used to confidently determine the elemental composition of a molecule.[5]

Principle of Mass Spectrometry

A mass spectrometer performs three fundamental functions:

-

Ionization: The sample molecule is converted into a gas-phase ion. For a compound like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.

-

Mass Analysis: The generated ions are sorted based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).[5][8]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of relative intensity versus m/z.[8]

The peak in the spectrum with the highest m/z value often corresponds to the molecular ion, allowing for direct determination of the molecular weight.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol describes a self-validating workflow for the definitive molecular weight determination of this compound using ESI-TOF HRMS.

1. Sample Preparation: i. Prepare a stock solution of the sample at 1 mg/mL in a high-purity solvent such as acetonitrile or methanol. ii. Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in an appropriate solvent system for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. The formic acid facilitates protonation to form [M+H]⁺ ions.

2. Instrument Calibration: i. Before analysis, perform an external mass calibration of the HRMS instrument according to the manufacturer's specifications. Use a well-characterized calibration standard mixture that covers a mass range bracketing the expected m/z of the analyte. ii. Employ a lock mass or internal calibrant during the analysis to correct for any mass drift during the experiment, ensuring the highest mass accuracy.

3. Data Acquisition: i. Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ii. Acquire data in positive ion mode. Set the mass range to scan from m/z 100 to 500 to ensure capture of the analyte and any potential adducts. iii. Set the instrument resolution to >10,000 (Full Width at Half Maximum, FWHM) to enable accurate mass measurement and clear separation of the bromine isotopic pattern.

4. Data Analysis & Validation: i. Process the acquired spectrum. The molecular ion region should display a characteristic doublet peak, with the peaks separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. ii. The peak corresponding to the monoisotopic mass ([C₁₀H₁₁⁷⁹BrO₂ + H]⁺) should be observed at m/z 242.9993. The corresponding ⁸¹Br peak ([C₁₀H₁₁⁸¹BrO₂ + H]⁺) will appear at m/z 244.9972. iii. The relative intensity of these two peaks should be nearly 1:1, which is the distinctive signature of a monobrominated compound. iv. Calculate the mass error (in ppm) between the measured m/z and the theoretical m/z. A mass accuracy of <5 ppm provides high confidence in the elemental composition assignment. v. Check for other common adducts, such as the sodium adduct ([M+Na]⁺), which would also exhibit the same isotopic pattern.

Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HRMS-based determination of molecular weight.

Caption: HRMS workflow for molecular weight confirmation.

Table 2: Expected High-Resolution Mass Spectrometry Data for C₁₀H₁₁BrO₂

| Ion Species | Theoretical Monoisotopic m/z |

| [M+H]⁺ (with ⁷⁹Br) | 242.9993 |

| [M+H]⁺ (with ⁸¹Br) | 244.9972 |

| [M+Na]⁺ (with ⁷⁹Br) | 264.9813 |

| [M+Na]⁺ (with ⁸¹Br) | 266.9792 |

Alternative and Complementary Methodologies

While HRMS is the gold standard, other techniques can provide molecular weight information, though often with lower precision for small molecules.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent alternative. Electron Impact (EI) ionization is typically used, which often causes fragmentation. While the molecular ion peak may be visible, the fragmentation pattern can provide valuable structural information that complements the molecular weight data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, NMR is a powerful tool for structural elucidation.[6] A clean NMR spectrum that is fully assigned and consistent with the proposed structure of this compound provides orthogonal confirmation of the compound's identity and, by extension, its molecular weight.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques separate molecules based on their hydrodynamic volume and are the primary methods for characterizing the molecular weight distribution of polymers.[9][10][11] For a discrete small molecule, they are not suitable for precise molecular weight determination.

Conclusion

The definitive molecular weight of this compound is best expressed by its monoisotopic mass of 241.99425 Da. High-Resolution Mass Spectrometry is the most authoritative method for its experimental verification. A rigorous analytical workflow, including proper instrument calibration and careful interpretation of the characteristic bromine isotopic pattern, allows for unambiguous confirmation of both the molecular weight and the elemental formula. This foundational data is essential for ensuring the quality of the material and the integrity of any subsequent research and development activities.

References

- MtoZ Biolabs. How to Determine Molecular Weight? MtoZ Biolabs. [Link]

- Broad Institute. What is Mass Spectrometry? Broad Institute. [Link]

- Waters Corporation. MASS SPECTROMETRY FOR POLYMERS. Waters Corporation. [Link]

- MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

- AZoM. (2023). How can mass spectrometry determine molecular weight of organic compounds? AZoM. [Link]

- Thoreauchem. This compound-845893-59-6. Thoreauchem. [Link]

- Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Chemistry LibreTexts. [Link]/02%3A_Physical_and_Thermal_Analysis/2.02%3A_Molecular_Weight_Determination)

- PubChemLite. This compound (C10H11BrO2). PubChemLite. [Link]

- Jordi Labs. (2021, June 16). How to Conduct Molecular Weight Analysis. Jordi Labs. [Link]

Sources

- 1. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 845893-59-6 [sigmaaldrich.com]

- 3. This compound | 845893-59-6 [sigmaaldrich.com]

- 4. thoreauchem.com [thoreauchem.com]

- 5. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 7. tutorchase.com [tutorchase.com]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jordilabs.com [jordilabs.com]

"Methyl 2-(5-bromo-2-methylphenyl)acetate" chemical properties

An In-Depth Technical Guide to Methyl 2-(5-bromo-2-methylphenyl)acetate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 845893-59-6) is a substituted phenylacetic acid ester that serves as a highly versatile intermediate in modern organic synthesis.[1] Its strategic combination of a reactive aryl bromide handle, a sterically influential methyl group, and a modifiable ester functional group makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, details its expected spectroscopic signature for characterization, and explores its reactivity and utility, particularly within the context of medicinal chemistry and drug discovery. The insights presented are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Chemical and Physical Properties

The fundamental identity and characteristics of a synthetic building block are paramount for its effective use in experimental design. The properties of this compound are summarized below. While extensive experimental data is not publicly available, a combination of information from chemical suppliers and computational predictions provides a reliable profile.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

| CAS Number | 845893-59-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(C=C(C=C1)Br)CC(=O)OC | [2] |

| InChI Key | NYEYWFMQNOBQNA-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity (Typical) | >95% | [1] |

| Storage Temperature | Room Temperature | |

| XLogP3 (Predicted) | 2.8 | [2] |

| Monoisotopic Mass | 241.99425 Da | [2] |

Synthesis and Purification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(5-bromo-2-methylphenyl)acetic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis due to its high efficiency, operational simplicity, and the ease of removal of the water byproduct.

Synthetic Workflow

The causality behind this workflow is straightforward: the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄) enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. Using methanol as the solvent drives the reaction equilibrium toward the product side, ensuring a high conversion rate.

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol

This protocol is adapted from a general method for the esterification of similar phenylacetic acids.[3]

-

Reaction Setup: To a solution of 2-(5-bromo-2-methylphenyl)acetic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Expert Insight: The use of methanol as the solvent ensures it is in large excess, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the methanol.

-

Extraction: Add deionized water to the residue and extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Trustworthiness: This step is self-validating. The organic ester will partition into the organic layer, while the acid catalyst and any remaining polar impurities will remain in the aqueous phase. The efficiency of the separation can be confirmed by TLC analysis of both layers.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This will separate the desired product from any non-polar impurities or residual starting material. The final product should be a clear oil.[3]

Spectroscopic Characterization

For any research chemical, unambiguous structural confirmation is critical. While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to validate their synthesized material.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale / Notes |

| ¹H NMR | Ar-H | ~7.0-7.4 ppm (3H, m) | Aromatic protons on the substituted ring. |

| -O-CH₃ | ~3.7 ppm (3H, s) | Singlet for the methyl ester protons. Similar to methyl phenylacetate.[4] | |

| Ar-CH₂- | ~3.6 ppm (2H, s) | Methylene protons adjacent to the aromatic ring and carbonyl. | |

| Ar-CH₃ | ~2.2 ppm (3H, s) | Singlet for the methyl group on the aromatic ring. | |

| ¹³C NMR | C=O | ~171 ppm | Carbonyl carbon of the ester. |

| Ar-C | ~125-140 ppm | Multiple signals for the aromatic carbons. | |

| -O-CH₃ | ~52 ppm | Methyl ester carbon. | |

| Ar-CH₂- | ~40 ppm | Methylene carbon. | |

| Ar-CH₃ | ~19 ppm | Aromatic methyl carbon. | |

| Mass Spec (EI) | [M]⁺ | m/z 242 & 244 | Molecular ion peaks showing a ~1:1 ratio, characteristic of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes).[2] |

| IR Spectroscopy | C=O Stretch | ~1735 cm⁻¹ | Strong absorbance typical for an ester carbonyl group. |

| C-O Stretch | ~1150-1250 cm⁻¹ | Characteristic ester C-O bond vibration. | |

| sp² C-H Stretch | ~3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| sp³ C-H Stretch | ~2850-2960 cm⁻¹ | Aliphatic C-H bonds of the methyl and methylene groups. |

Reactivity and Synthetic Utility in Drug Discovery

This compound is not merely a static molecule but a dynamic synthetic tool. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.

Key Transformation Hubs

The aryl bromide is the primary site for building molecular complexity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their reliability and functional group tolerance.

Caption: Key reactivity pathways from the core molecule.

Strategic Value in Medicinal Chemistry

The substitution pattern of this molecule is of particular interest in drug design.

-

Vector for Elaboration: The bromine at the 5-position provides a reliable attachment point to introduce new fragments that can probe a protein's binding pocket, improve solubility, or modulate pharmacokinetic properties. For instance, the 5-bromo-2-methylphenyl core is a known precursor structure for intermediates used in the synthesis of complex drugs like the SGLT2 inhibitor Canagliflozin.[5]

-

The "Magic Methyl" Effect: The methyl group at the 2-position is not an inert spectator. In drug design, the addition of a methyl group—often termed the "magic methyl" effect—can have profound and beneficial consequences.[6] It can lock the molecule into a more favorable binding conformation by restricting bond rotation, or it can shield an adjacent part of the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.[6] The presence of this ortho-methyl group is a deliberate design element for chemists to exploit.

-

Scaffold Hopping and Library Synthesis: As a commercially available building block, it enables rapid synthesis of compound libraries. By keeping the core scaffold constant and varying the reaction partner in cross-coupling reactions, researchers can efficiently explore the structure-activity relationship (SAR) of a new chemical series.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value is derived from its well-defined structure, which features distinct points for synthetic modification: an aryl bromide for sophisticated cross-coupling reactions and an ester for standard organic transformations. The strategic placement of the ortho-methyl group provides an additional lever for influencing molecular conformation and metabolic stability, making it a highly relevant building block for professionals in drug discovery and materials science. This guide has provided the core technical information necessary to confidently incorporate this compound into advanced synthetic and research programs.

References

[7] Latrepirdine, a potential novel treatment for Alzheimer's disease and Huntington's chorea. Vertex AI Search [8] An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine. Benchchem [9] Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 10657986. PubChem this compound | 845893-59-6. Sigma-Aldrich [10] Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Properties. EPA CompTox Chemicals Dashboard [2] this compound (C10H11BrO2). PubChemLite [11] Latrepirdine: Molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases. ResearchGate [12] methyl 2-(5-bromo-2-methoxyphenyl)acetate | 294860-58-5. ChemicalBook [3] METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. ChemicalBook [13] Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. PMC [14] Methyl bromoacetate(96-32-2) 1H NMR spectrum. ChemicalBook [15] methyl 2-bromo-2-phenylacetate - 3042-81-7. ChemSynthesis [4] Methyl phenylacetate | C9H10O2 | CID 7559. PubChem [16] Synthesis of Methyl Bromo-Phenylacetate. PrepChem.com [1] this compound-845893-59-6. Thoreauchem [5] CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents [6] The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC

Sources

- 1. This compound-845893-59-6 - Thoreauchem [thoreauchem.com]

- 2. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 10657986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. methyl 2-(5-bromo-2-methoxyphenyl)acetate | 294860-58-5 [chemicalbook.com]

- 13. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl bromoacetate(96-32-2) 1H NMR spectrum [chemicalbook.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. prepchem.com [prepchem.com]

A Technical Guide to the Synthesis of Methyl 2-(5-bromo-2-methylphenyl)acetate

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways for Methyl 2-(5-bromo-2-methylphenyl)acetate (CAS No. 845893-59-6).[1][2] Phenylacetic acid derivatives are significant structural motifs in medicinal chemistry and materials science.[3] This document details two primary synthetic strategies: a classical approach involving the synthesis of a carboxylic acid intermediate followed by esterification, and a more direct modern approach utilizing palladium-catalyzed cross-coupling reactions. The guide offers a comparative analysis of these methods, detailed experimental protocols, and the mechanistic rationale behind key transformations, intended for researchers and professionals in chemical synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most apparent is the ester linkage, suggesting a Fischer-Speier esterification of the corresponding carboxylic acid, 2-(5-bromo-2-methylphenyl)acetic acid, as the final step. A second approach involves the direct formation of the C(aryl)-C(acetyl) bond, a strategy enabled by modern cross-coupling chemistry.

Caption: Workflow for Suzuki-Miyaura coupling to the acid.

Carbonylation reactions offer a direct route to introduce a carbonyl group. This can be achieved by reacting 5-bromo-2-methylbenzyl bromide with carbon monoxide in the presence of a palladium catalyst. [4]Modern protocols often utilize CO surrogates, such as dimethylformamide (DMF), which can be more practical and safer for laboratory-scale synthesis. [5]The reaction is typically performed in the presence of a base and a suitable ligand for the palladium catalyst.

Esterification of 2-(5-bromo-2-methylphenyl)acetic Acid

The final step in this pathway is the conversion of the carboxylic acid to its methyl ester. Fischer-Speier esterification is the most direct and atom-economical method.

Mechanism Insight: The reaction is acid-catalyzed, typically using a strong mineral acid like sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activates the substrate for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. [6]

Caption: Workflow for Fischer-Speier esterification.

Pathway B: Direct α-Arylation of an Acetate Derivative

Advances in palladium catalysis allow for the direct α-arylation of ester enolates, providing a more convergent route to the target molecule. [7][8]This deprotonative cross-coupling process (DCCP) can couple aryl bromides directly with ester derivatives. [8] Causality Behind Experimental Choices: This reaction is mechanistically challenging due to the potential for side reactions. The choice of base is critical; it must be strong enough to generate the enolate of the acetate but not so strong as to promote undesired side reactions. The ligand for the palladium catalyst is also paramount, with sterically hindered, electron-rich phosphine ligands often providing the best results by facilitating the crucial reductive elimination step. [9]While highly efficient, this method may require more rigorous optimization of reaction conditions compared to the more traditional Pathway A.

Detailed Experimental Protocols

The following protocol details the synthesis via Pathway A, which is generally considered robust and highly reproducible.

Protocol 1: Fischer-Speier Esterification of 2-(5-bromo-2-methylphenyl)acetic Acid

This procedure is adapted from a general method for the esterification of similar bromophenylacetic acids. [10] Materials:

-

2-(5-bromo-2-methylphenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(5-bromo-2-methylphenyl)acetic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume of water).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by silica gel column chromatography.

Data Summary

This table summarizes key properties and expected outcomes for the synthesis.

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 845893-59-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.1 g/mol | |

| Physical Form | Liquid | |

| Typical Yield (Esterification) | >95% | [10] |

| Purity (Typical) | >95% | [1] |

Conclusion

The synthesis of this compound can be achieved effectively through multiple strategic pathways. The classical two-step approach, involving the synthesis of the 2-(5-bromo-2-methylphenyl)acetic acid intermediate followed by a high-yielding Fischer esterification, stands out for its reliability and procedural simplicity. [10]Modern methods, such as direct palladium-catalyzed α-arylation, offer a more convergent and elegant solution, though they may demand more intensive optimization. [8]The choice of pathway will ultimately depend on the specific constraints of the laboratory, including starting material availability, catalyst cost, and desired scale of production.

References

- Gooßen, L. J., & Winkel, L. (2005). A palladium(0)

- ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.

- Diao, T., & Yu, J. Q. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides.

- Sha, S. C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Chemistry Portal.

- Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions.

- Maligres, P. E., et al. (2012).

- Sigma-Aldrich. (n.d.). This compound | 845893-59-6.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- ResearchGate. (2025). Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies.

- Thoreauchem. (n.d.). This compound-845893-59-6.

- Sigma-Aldrich. (n.d.). This compound | 845893-59-6.

- Journal of Universitas Airlangga. (2022).

- Molecules. (2021).

Sources

- 1. thoreauchem.com [thoreauchem.com]

- 2. This compound | 845893-59-6 [sigmaaldrich.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]

- 9. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

"Methyl 2-(5-bromo-2-methylphenyl)acetate" NMR analysis

Technical Whitepaper: Structural Elucidation and Quality Control of Methyl 2-(5-bromo-2-methylphenyl)acetate via High-Field NMR

Abstract

This compound (CAS 845893-59-6) is a critical halogenated intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2] Its structural integrity relies on the precise regiochemistry of the bromine and methyl substituents. This guide provides an in-depth protocol for the NMR-based characterization of this molecule, addressing common spectral challenges such as signal overlap between benzylic and ester protons and distinguishing regioisomers via 2D NMR.[2]

Part 1: Sample Preparation & Solvent Selection

The Challenge: The primary analytical risk for phenylacetate derivatives in Chloroform-d (

Strategic Protocol:

-

Primary Solvent (

): Standard for routine QC. -

Secondary Solvent (

): Required for de novo structural elucidation.-

Rationale: The higher viscosity and polarity of DMSO often resolve the

/

-

Part 2: 1H NMR Analysis (The Fingerprint)

The 1H NMR spectrum must confirm the 1,2,5-substitution pattern on the benzene ring.

Predicted Chemical Shift Data ( , 400 MHz)

| Moiety | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-CH3 | Alkyl | 2.25 – 2.30 | Singlet (s) | 3H | - | Methyl on aromatic ring (shielded relative to ester).[1][2] |

| -CH2- | Benzylic | 3.60 – 3.65 | Singlet (s) | 2H | - | Isolated methylene; check for overlap with OMe.[1][2] |

| -OCH3 | Ester | 3.65 – 3.70 | Singlet (s) | 3H | - | Methyl ester; typically deshielded by Oxygen.[1][2] |

| Ar-H (C3) | Aromatic | 7.05 – 7.10 | Doublet (d) | 1H | Ortho to Ar-CH3; Meta to Br.[1][2] | |

| Ar-H (C4) | Aromatic | 7.25 – 7.30 | dd | 1H | Ortho to Br; Meta to Ar-CH3.[1][2] | |

| Ar-H (C6) | Aromatic | 7.35 – 7.40 | Doublet (d) | 1H | Meta to Br; Ortho to Acetate chain.[3][1][2] |

Technical Insight: The Coupling Network

The aromatic region provides the definitive proof of the "5-bromo-2-methyl" regiochemistry.

-

H3 (C3-H): Resonates as a doublet due to strong ortho-coupling with H4.[1][2] It is shielded by the adjacent methyl group.

-

H4 (C4-H): Appears as a doublet of doublets (dd).[3][1][2] It couples to H3 (ortho, ~8Hz) and H6 (meta, ~2Hz).[1]

-

H6 (C6-H): Appears as a fine doublet (or broad singlet if resolution is low) due to meta-coupling with H4.[1][2] It is deshielded by the proximity to the acetate side chain and the bromine.

Visualization of Coupling Logic:

Figure 1: Coupling logic flow for verifying the 1,2,5-substitution pattern. The "dd" pattern of H4 is the critical diagnostic feature.

Part 3: 13C NMR & 2D Verification (The Validation)

While 1H NMR confirms the proton count, HMBC (Heteronuclear Multiple Bond Correlation) is required to prove the connectivity of the "silent" quaternary carbons (C-Br, C-Me, C=O).

Key 13C Signals

HMBC Connectivity Workflow

To distinguish this molecule from its isomer (e.g., Methyl 2-(4-bromo-2-methylphenyl)acetate), observe the long-range correlations:

-

Ar-CH3 Protons: Will show a strong 3-bond correlation to C1 (Quaternary, ring attachment) and C3 (CH).[3][1][2]

-

Benzylic CH2 Protons: Will correlate to C1 (Ring), C2 (Ring-Me), C6 (Ring-H), and the Ester Carbonyl .[1][2]

Figure 2: HMBC Correlation Map. The correlation from Ar-CH3 to the quaternary C1 (which is also seen by the Benzylic CH2) links the methyl group to the acetate position.

Part 4: Impurity Profiling & Quality Control

In a drug development context, three specific impurities are common for this intermediate.

| Impurity Type | Origin | NMR Diagnostic Feature |

| Hydrolysis Product | Storage/Moisture | Loss of OMe singlet (3.7 ppm); Broad -COOH peak >10 ppm.[1][2] |

| Regioisomer | Synthesis (Bromination) | Change in aromatic splitting (e.g., two doublets instead of d/dd/d).[3][1] |

| Starting Material | Incomplete Rxn | Presence of Methyl phenylacetate (Missing Ar-Me signal) or Bromotoluene (Missing ester signals).[3][1][2] |

Part 5: Standard Operating Procedure (SOP)

Objective: Release testing of this compound batch.

-

Instrument Setup:

-

Equilibrate probe temperature to 298 K (

). -

Tune/Match probe for 1H and 13C.

-

-

Sample Prep:

-

Weigh 15 mg of sample into a clean vial.

-

Dissolve in 0.7 mL

(with 0.03% TMS). -

Filter through a cotton plug into the NMR tube to remove suspended solids (salts).[3]

-

-

Acquisition:

-

1H: 16 scans, 30° pulse, D1 relaxation delay = 5 seconds (critical for accurate integration of the ester vs. aromatic protons).

-

13C: 512 scans (due to low sensitivity of quaternary carbons).

-

-

Processing:

-

Reporting:

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][1][2][4] (Standard text for substituent additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[3][1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous phenylacetate shifts).[1][2]

-

Reich, H. J. (2024).[3][1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [Link] (Authoritative source for coupling constant analysis).[3][1][2]

-

PubChem. (2024).[3][1][2] Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Compound Summary. National Library of Medicine.[2] [Link] (Analogous structure data).[3][1][2]

Sources

Methyl 2-(5-bromo-2-methylphenyl)acetate: A Lynchpin Scaffold for Metabolic and Oncological Therapeutics

Topic: Methyl 2-(5-bromo-2-methylphenyl)acetate: A Strategic Scaffold for SGLT2 Inhibitors and Kinase Modulators Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Substitution Pattern

This compound (CAS: 845893-59-6) is not merely a catalog reagent; it is a bifunctional pharmacophore precursor critical to modern medicinal chemistry. Its value lies in its specific substitution pattern: the 2-methyl group provides essential steric conformational locking (atropisomerism potential), while the 5-bromo position serves as a high-fidelity handle for cross-coupling reactions.

This guide analyzes its primary utility in two high-impact research corridors:

-

Metabolic Disease: As a precursor for SGLT2 inhibitors (gliflozin analogs), where the halogenated phenyl ring is a key determinant of selectivity in the renal proximal tubule.

-

Kinase Inhibition: As a building block for RIPK2 and biaryl-based kinase inhibitors , utilizing the aryl bromide for scaffold extension.

Structural Analysis & Chemical Logic

The molecule functions as a "divergent node" in synthesis. Its reactivity is defined by two orthogonal functional groups that allow for sequential elaboration without protecting group manipulation.

| Functional Group | Reactivity Profile | Strategic Application |

| Methyl Ester | Electrophilic (Acyl substitution), Acidic | Precursor to benzyl alcohols (reduction), amides (aminolysis), or heterocycles (cyclization). |

| Aryl Bromide (C5) | Nucleophilic susceptibility (via Metal insertion) | Site for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings to attach heteroaryl cores. |

| Ortho-Methyl (C2) | Steric Hindrance / Benzylic C-H | Restricts rotation in biaryl systems (increasing binding specificity); potential for benzylic oxidation. |

The "SGLT2 Pharmacophore" Hypothesis

In inhibitors like Canagliflozin and Dapagliflozin , the distal phenyl ring drives hydrophobic interactions within the SGLT2 active site. The 5-bromo-2-methyl motif allows researchers to synthesize analogs that probe the Lipophilic Pocket of the transporter. The ortho-methyl group forces the phenyl ring out of planarity relative to the sugar/linker, a conformation often required for high-affinity binding [1].

Core Research Areas & Experimental Workflows

Research Area 1: SGLT2 Inhibitor Synthesis (Gliflozin Analogs)

The primary application of this scaffold is the construction of the aglycone moiety of C-aryl glucosides. The ester group is typically reduced to a benzyl halide or coupled directly via Friedel-Crafts acylation (after hydrolysis) to a heterocycle (e.g., thiophene or benzothiophene).

Mechanistic Pathway:

-

Hydrolysis: Conversion to 2-(5-bromo-2-methylphenyl)acetic acid.

-

Acylation: Reaction with a thiophene/furan core (Canagliflozin-style) or direct coupling.

-

Glycosylation: Attachment of the glucose moiety.

Visualization: SGLT2 Scaffold Construction

The following diagram illustrates the transformation of the acetate into a bioactive SGLT2 inhibitor core.

Figure 1: Synthetic workflow for converting the acetate scaffold into a C-aryl glucoside SGLT2 inhibitor.

Research Area 2: Kinase Inhibitors (RIPK2 & Biaryls)

Recent literature links the 5-bromo-2-methylphenyl moiety to RIPK2 (Receptor-Interacting Protein Kinase 2) inhibitors, which are targets for autoimmune diseases like Crohn's disease [2]. The bromine atom is replaced by sulfonamides or heterocycles to interact with the kinase hinge region.

Experimental Strategy:

-

Suzuki-Miyaura Coupling: The C5-Bromine is coupled with boronic acids (e.g., pyridine-3-boronic acid) to create biaryl kinase inhibitors.

-

Buchwald-Hartwig Amination: Conversion of the C5-Bromine to an aniline or sulfonamide.

Validated Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C5

Target: Retention of the methyl ester while functionalizing the aryl bromide.

-

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv) - Chosen for stability and efficiency with aryl bromides.

-

Base: K3PO4 (3.0 equiv) - Mild anhydrous base prevents ester hydrolysis.

-

Solvent: 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, base, and catalyst under nitrogen.

-

Add degassed 1,4-dioxane.

-

Heat to 80°C for 4–6 hours. Note: Monitor by LC-MS. Higher temperatures (>100°C) may risk decarboxylation or hydrolysis.

-

Validation: TLC should show the disappearance of the starting bromide (Rf ~0.6 in 10% EtOAc/Hex) and appearance of the fluorescent biaryl product.

-

-

Workup:

-

Filter through a Celite pad to remove Pd black.

-

Concentrate and purify via silica gel flash chromatography.

-

Protocol B: Quantitative Hydrolysis to the Acid

Target: Preparation for amide coupling or decarboxylation.

-

Reagents: LiOH (2.0 equiv), THF:Water (3:1).

-

Procedure:

-

Dissolve ester in THF/Water.

-

Stir at 0°C to RT for 2 hours. Avoid heating to prevent thermal decarboxylation of the phenylacetic acid.

-

Validation: Acidify a small aliquot; LC-MS should show Mass [M-14] (loss of methyl) and shift in retention time.

-

Divergent Synthesis Visualization

The versatility of this molecule allows it to access four distinct chemical spaces.

Figure 2: Divergent synthetic pathways accessible from the core scaffold.[1]

References

-

SGLT2 Inhibitor Pharmacophores

-

RIPK2 Inhibitor Development

-

Chemical Properties & CAS Data

- Title: Methyl 2-(5-bromo-2-methylphenyl)

-

Source: ChemicalBook.[1]

-

Canagliflozin Intermediate Synthesis

- Title: Synthesis of Canagliflozin Intermediates (Patent/Liter

- Source: BenchChem / PubChem D

-

URL:[Link]

Sources

- 1. (5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone | 1132832-75-7 [chemicalbook.com]

- 2. (5-Bromo-4-fluoro-2-methylphenyl)methanol | Benchchem [benchchem.com]

- 3. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(5-bromo-2-methylphenyl)acetate: Technical Synthesis & Application Guide

This guide serves as a technical reference for Methyl 2-(5-bromo-2-methylphenyl)acetate (CAS 845893-59-6), a specialized aryl bromide intermediate used in the synthesis of pharmaceutical candidates, particularly CRTH2 (DP2) receptor antagonists and NSAID analogs.

Executive Summary & Chemical Identity

This compound is a bifunctional building block characterized by an electrophilic ester moiety and a nucleophilic/electrophilic aromatic core. Its 5-bromo substituent allows for precise palladium-catalyzed cross-coupling, while the methyl ester serves as a protected acid or a precursor for alpha-alkylation.

| Property | Data |

| CAS Number | 845893-59-6 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functionality | Aryl Bromide (Suzuki/Buchwald handle), Methyl Ester (electrophile) |

Synthetic Methodology

The synthesis of this scaffold requires controlling regioselectivity during the halogenation of the aromatic ring. The presence of two activating alkyl-like groups (methyl at C2 and carboxymethyl at C1) creates competition for electrophilic aromatic substitution (EAS).

Retrosynthetic Analysis

The most robust route involves the bromination of 2-methylphenylacetic acid (o-tolylacetic acid). The methyl group (C2) is a stronger ortho/para director than the carboxymethyl group (C1), favoring substitution at C5 (para to methyl).

Figure 1: Synthetic pathway prioritizing regiochemical control.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Rationale: Direct bromination of the ester (Methyl 2-methylphenylacetate) carries a risk of radical bromination at the benzylic positions. Brominating the free acid in a polar solvent favors the ionic EAS mechanism.

-

Setup: Charge a 3-neck round-bottom flask with 2-methylphenylacetic acid (1.0 eq) and glacial acetic acid (5 vol).

-

Catalyst: Add iron powder (0.05 eq) or

as a Lewis acid catalyst. -

Addition: Cool to 0–5°C. Add Bromine (

, 1.05 eq) dropwise over 60 minutes. Maintain temperature <10°C to minimize benzylic radical substitution. -

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Quality Check: Ensure consumption of starting material. A minor byproduct (4-bromo isomer) may form but is separable.

-

-

Workup: Quench with aqueous sodium bisulfite (

) to remove excess bromine. Extract with Ethyl Acetate. Wash with water and brine.[1] -

Purification: Recrystallize the crude acid from Hexane/EtOAc to isolate the 5-bromo isomer.

Step 2: Fischer Esterification

Rationale: Standard acid-catalyzed esterification is preferred over alkylation (MeI) to avoid O- vs C-alkylation byproducts.

-

Reaction: Dissolve 5-bromo-2-methylphenylacetic acid (1.0 eq) in anhydrous Methanol (10 vol).

-

Catalyst: Add conc.

(0.1 eq) or thionyl chloride ( -

Reflux: Heat to reflux (65°C) for 3 hours.

-

Workup: Concentrate in vacuo. Redissolve in DCM. Wash with saturated

(to remove unreacted acid) and brine. -

Isolation: Dry over

and concentrate. The product, This compound , is typically obtained as a pale oil that may solidify upon standing.

Reactivity Profile & Applications

This molecule acts as a "linchpin" scaffold. The bromine atom is electronically decoupled from the ester, allowing independent functionalization.

Divergent Synthesis Pathways

Figure 2: Functionalization map. Red paths utilize the Aryl Bromide; Green/Yellow paths utilize the Ester tail.

Key Application: CRTH2 (DP2) Antagonists

This scaffold is structurally homologous to the "Ramatroban" and "Fevipiprant" class of drugs, which often feature a 2-methylphenylacetic acid core.

-

Mechanism: The acetic acid tail mimics Prostaglandin D2, binding to the DP2 receptor.

-

Modification: The 5-bromo position is typically coupled to a heteroaryl group (e.g., quinoline, indole) via Suzuki coupling to extend the pharmacophore into the hydrophobic pocket of the receptor.

Troubleshooting Common Issues

-

Issue: Low yield in Suzuki coupling.

-

Cause: Steric hindrance from the ortho-methyl group (position 2) relative to the acetate arm? No, the bromine is at 5, which is sterically open.

-

Solution: The 5-position is unhindered. If yield is low, check for catalyst poisoning by the ester group (rare) or hydrolysis. Use anhydrous conditions (Dioxane/K3PO4).

-

-

Issue: Alpha-alkylation yields mixtures.

-

Cause: The benzylic protons are acidic, but the ester enolate can be unstable.

-

Solution: Use LiHMDS instead of LDA to prevent nucleophilic attack on the ester. Maintain -78°C strictly.

-

Safety & Handling (E-E-A-T)

-

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Aryl bromides can be sensitizers. Use double nitrile gloves.

-

The synthesis involves Bromine (

), which is highly corrosive and volatile. All bromination steps must be performed in a functioning fume hood with a scrubber trap.

-

References

-

ChemicalBook. (2025).[2] this compound Product Properties. Retrieved from

-

Organic Syntheses. (1970). General Procedures for Bromination of Arylacetic Acids. (Analogous methodology adapted for 2-methylphenylacetic acid).[3][4]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1261794 (Related Acid). Retrieved from

-

GuideChem. (2025). Supplier and Synthesis Data for CAS 845893-59-6. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Bromination of Methyl 2-(2-methylphenyl)acetate

Executive Summary

This application note details the optimized protocol for the regioselective bromination of methyl 2-(2-methylphenyl)acetate (also known as methyl o-tolylacetate) to synthesize methyl 2-(2-(bromomethyl)phenyl)acetate . This transformation is a critical bottleneck in the synthesis of Angiotensin II receptor antagonists (Sartans), specifically Candesartan and Telmisartan.

The primary challenge in this Wohl-Ziegler reaction is distinguishing between two competing bromination sites: the benzylic methyl group (Target) and the methylene group

Reaction Mechanism & Selectivity Logic

The Wohl-Ziegler Radical Cycle

The reaction proceeds via a radical chain mechanism.[1] Contrary to early "Bloomfield" models, modern kinetic studies (Goldfinger mechanism) suggest that NBS serves primarily as a reservoir for low concentrations of molecular bromine (

The Selectivity Paradox

The substrate presents two sites susceptible to radical abstraction:

-

Site A (Target): The benzylic methyl group attached to the aromatic ring.[2] Radical stability is high (benzylic).

-

Site B (Impurity): The methylene bridge (

-position). This radical is captodatively stabilized (both benzylic and

Why Site A is favored: While Site B forms a thermodynamically stable radical, Site A is kinetically favored under strictly non-polar, radical conditions due to steric accessibility and the specific bond dissociation energies (BDE) involved in the abstraction by the succinimidyl radical or bromine atom.

Critical Failure Mode:

If moisture is present or if HBr accumulates, the reaction mechanism shifts from Radical to Acid-Catalyzed Ionic . The enol of the ester forms, leading to rapid bromination at Site B (

-

Control Strategy: Use of anhydrous non-polar solvents (Chlorobenzene) and strict removal of HBr via inert gas sparging or weak base buffering.

Mechanistic Pathway Diagram

Figure 1: Radical chain propagation vs. Acid-catalyzed impurity formation.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Methyl o-tolylacetate | Purity >98% | Substrate |

| N-Bromosuccinimide (NBS) | Recrystallized from H2O | Brominating agent (Must be free of free Br2 initially) |

| AIBN | 98% | Radical Initiator |

| Chlorobenzene | Anhydrous (<0.05% H2O) | Solvent (High boiling point, suppresses ionic pathways) |

| Reactor | Jacketed glass reactor | Temperature control |

| Condenser | Reflux with drying tube | Prevent moisture ingress |

Step-by-Step Procedure

Step 1: System Preparation

-

Charge the reactor with Methyl o-tolylacetate (1.0 eq) and Chlorobenzene (5.0 - 7.0 vol) .

-

Expert Insight: Do not use Dichloromethane (DCM) or Carbon Tetrachloride (

). Chlorobenzene allows a higher reaction temperature (85-90°C), which favors the radical kinetics over the ionic pathway. -

Begin agitation and sparge with Nitrogen (

) for 15 minutes to deoxygenate. Oxygen acts as a radical trap and will stall initiation.

Step 2: Reagent Addition

-

Heat the mixture to 80°C .

-

Add NBS (0.95 eq) and AIBN (0.05 eq) .

-

Critical Protocol Deviation: Do not add NBS all at once. Divide NBS into 4 equal portions added at 30-minute intervals. This keeps the instantaneous concentration of bromine low, suppressing the formation of the dibromo-impurity.

Step 3: Reaction Propagation

-

Raise temperature to 90°C (Reflux).

-

Monitor the reaction visually.[3] A color change from pale yellow to orange and back to pale yellow indicates the consumption of bromine and successful propagation.

-

Stir for 2–4 hours.

Step 4: Process Control (HPLC)

-

Sample at 3 hours.

-

Stop Criteria:

-

Note: Pushing conversion to >99% often results in a disproportionate increase in dibromo impurities. It is better to stop at 95% conversion.

Step 5: Work-up

-

Cool the mixture to 20°C .

-

Filtration: Succinimide precipitates out. Filter the solids and wash the cake with cold Chlorobenzene.

-

Wash: Wash the filtrate with 5% Sodium Bicarbonate (

) solution to neutralize traces of HBr, followed by a water wash. -

Concentration: Distill off Chlorobenzene under reduced pressure (< 50°C) to obtain the crude oil.

Experimental Workflow Diagram

Figure 2: Operational workflow for the bromination process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High | Moisture ingress or HBr accumulation. | Ensure system is anhydrous. Add 1-2% Epichlorohydrin as an HBr scavenger (optional). |

| High Dibromo Impurity | NBS excess or high localized concentration. | Switch to strict portion-wise addition. Reduce NBS equivalents to 0.90 eq. |

| Reaction Stalls | Oxygen inhibition or "dead" AIBN. | Re-sparge with |

| Dark Coloration | Polymerization or decomposition. | Temperature too high (>100°C). Verify reactor jacket temp. |

Safety Considerations

-

NBS: Irritant and sensitizer. Avoid inhalation of dust. Store in a refrigerator; decomposed NBS (yellow/orange) releases toxic bromine gas.

-

AIBN: Liberates nitrogen gas and toxic tetramethylsuccinonitrile upon decomposition. Ensure reactor venting is unblocked.

-

Bromine/HBr: Corrosive. All work-ups involving potential HBr release must be performed in a fume hood.

References

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.

-

Kohl, B., et al. (1996). "Process for the preparation of benzimidazole derivatives." U.S. Patent 5,502,191.

- Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51.

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

- Gao, Z., et al. (2013). "Process for the preparation of Candesartan Cilexetil." Organic Process Research & Development, 17(10).

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]

- 6. EP0906265B1 - Chemical process - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Utility of Methyl 2-(5-bromo-2-methylphenyl)acetate in Complex Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic value of an intermediate is measured by its versatility, reliability, and the efficiency with which it can be incorporated into complex molecular architectures. Methyl 2-(5-bromo-2-methylphenyl)acetate, identified by its CAS Number 845893-59-6, is a quintessential example of such a pivotal building block.[1] Its structure is deceptively simple, yet it offers two distinct and orthogonally reactive handles: an aryl bromide poised for carbon-carbon and carbon-heteroatom bond formation, and a methyl ester group amenable to a variety of classical transformations. This combination makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides an in-depth exploration of its synthesis, key applications, and detailed, field-proven protocols designed for researchers and drug development professionals.

Physicochemical Profile and Handling

Understanding the fundamental properties of an intermediate is critical for its effective use and safe handling. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 845893-59-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | |

| Physical Form | Liquid | |

| Linear Formula | C10H11O2Br1 | |

| InChI Key | NYEYWFMQNOBQNA-UHFFFAOYSA-N |

Safety & Handling: this compound is classified with GHS07 pictograms, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is imperative to handle this compound in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Store the compound at room temperature in a tightly sealed container.

Synthesis Protocol: From Carboxylic Acid to Ester

The most direct and reliable synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 2-(5-bromo-2-methylphenyl)acetic acid (CAS: 854646-94-9).[3] This acid-catalyzed reaction is highly efficient and scalable.

Protocol 2.1: Fischer Esterification

This protocol details the conversion of the parent carboxylic acid to the target methyl ester. The use of a catalytic amount of strong acid in an excess of methanol drives the equilibrium towards the product.

Materials:

-

2-(5-bromo-2-methylphenyl)acetic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(5-bromo-2-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of starting material) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.

-

Quenching & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the residue with dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the remaining acid. Wash subsequently with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.

Caption: Experimental workflow for the synthesis of the title compound.

Core Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its two primary reactive sites. The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, while the ester can be readily transformed into other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for a host of powerful palladium-catalyzed reactions, enabling the construction of complex molecular scaffolds.[4] These reactions form the cornerstone of modern drug discovery and materials science.

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent.[4][5] This is frequently used to synthesize biaryl structures, which are prevalent in pharmaceuticals.[6]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Causality: The reaction proceeds through a well-defined catalytic cycle.[5] The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand.

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Step-by-Step Procedure:

-

Inert Atmosphere: To a flask, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination provides a powerful method to form C-N bonds.[7] This is particularly relevant in medicinal chemistry, where the arylamine motif is a common pharmacophore.

Protocol 3.1.2: General Procedure for Buchwald-Hartwig Amination

Causality: This reaction also follows a Pd(0)/Pd(II) catalytic cycle but requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu). The bulky ligands facilitate the challenging reductive elimination step to form the C-N bond, while the strong base is necessary to deprotonate the amine, making it a more effective nucleophile for transmetalation.[7]

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

-

Inert Setup: In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst and the ligand in the anhydrous solvent. Stir for 10 minutes.

-

Reagent Addition: Add the amine, this compound, and finally the base.

-

Heating: Heat the mixture to 80-110°C until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the product via flash column chromatography.

Transformations of the Ester Moiety

The methyl ester provides a secondary site for modification, most commonly through hydrolysis to the corresponding carboxylic acid.

Hydrolysis of the ester is a critical step when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. Base-mediated hydrolysis (saponification) is generally preferred as it is an irreversible process.

Protocol 3.2.1: Ester Hydrolysis (Saponification)

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. The methoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidic work-up step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)

-

Solvent system (e.g., Tetrahydrofuran (THF)/Water, Methanol/Water)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Reaction: Dissolve the ester in the THF/water (or MeOH/water) mixture. Add the solid LiOH or NaOH.

-

Stirring: Stir the mixture at room temperature for 2-6 hours until TLC analysis shows complete consumption of the starting ester.

-

Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(5-bromo-2-methylphenyl)acetic acid.

Caption: Strategic conversion of the ester to facilitate amide synthesis.

References

-

Methyl 2-bromoacetate . Wikipedia. Available at: [Link]

-

From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate . Zhongding. Available at: [Link]

-

Synthesis of Methyl Bromo-Phenylacetate . PrepChem.com. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions . ChemTalk. Available at: [Link]

-

Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions . Springer Professional. Available at: [Link]

-

This compound-845893-59-6 . Thoreauchem. Available at: [Link]

- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.

-

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 10657986 . PubChem. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available at: [Link]

-

Palladium-Catalysed Coupling Chemistry . Fisher Scientific. Available at: [Link]

-

SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives . The Royal Society of Chemistry. Available at: [Link]

-

Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction . DSpace@MIT. Available at: [Link]

-